molecular formula C13H14N2O2S B1454690 1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid CAS No. 1283108-11-1

1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

Cat. No.: B1454690
CAS No.: 1283108-11-1
M. Wt: 262.33 g/mol
InChI Key: SAZVYPKTEKVJAR-UHFFFAOYSA-N
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Description

1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H14N2O2S and its molecular weight is 262.33 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(5,6-dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2S/c1-7-3-10-11(4-8(7)2)18-13(14-10)15-5-9(6-15)12(16)17/h3-4,9H,5-6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAZVYPKTEKVJAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N3CC(C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological properties, mechanisms of action, and relevant case studies based on diverse scientific literature.

  • Molecular Formula : C13H14N2O2S
  • Molecular Weight : 262.33 g/mol
  • CAS Number : 1283108-11-1

Anticancer Activity

Recent studies have indicated that derivatives of benzothiazole, including this compound, exhibit significant anticancer properties. Research has shown that compounds in this class can induce apoptosis in various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AMCF-70.5Apoptosis induction
Compound BU-9370.8Cell cycle arrest
This compound MDA-MB-231TBDTBD

Note: TBD indicates that specific data for this compound is still under investigation.

Antimicrobial Properties

The antimicrobial effects of benzothiazole derivatives have also been documented. These compounds have shown activity against a range of bacterial and fungal strains.

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus12.5 µg/mL
Compound DEscherichia coli25 µg/mL
This compound Candida albicansTBD

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : Some studies suggest that it can halt the progression of the cell cycle in specific phases.
  • Antimicrobial Mechanisms : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

Case Study 1: Anticancer Efficacy

A recent study examined the efficacy of this compound against human breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a dose-dependent increase in cytotoxicity, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, the compound was tested against various pathogenic bacteria and fungi. Preliminary results showed promising inhibition rates comparable to standard antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Reactant of Route 2
1-(5,6-Dimethyl-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.